Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide
Brand Name: Vulcanchem
CAS No.: 117-74-8
VCID: VC0086265
InChI: InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1
SMILES: COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-]
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide

CAS No.: 117-74-8

Main Products

VCID: VC0086265

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide - 117-74-8

CAS No. 117-74-8
Product Name Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide
Standard InChI InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1
Standard InChIKey GMMNRSJSVLUGRV-UHFFFAOYSA-M
SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-]
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-]
PubChem Compound 8340
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator